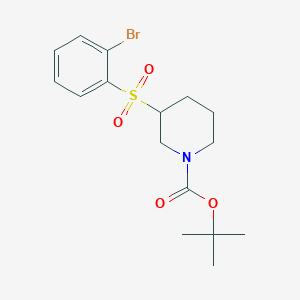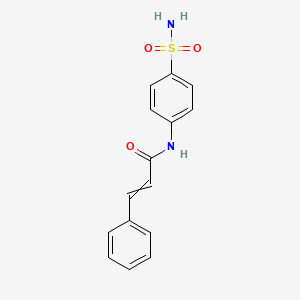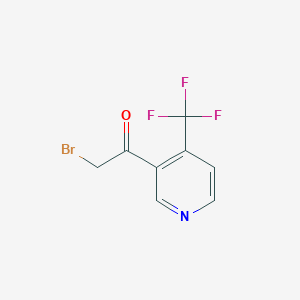![molecular formula C27H32N2O3 B12449197 N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound characterized by its unique structure, which includes a benzyloxyphenyl group and a tricyclodecyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. This intermediate is then reacted with tricyclodecylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols replace the benzyloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Shares the benzyloxyphenyl group but differs in the amide linkage and additional functional groups.
Tricyclo[3.3.1.1(3,7)]decane, 1-phenyl-: Contains the tricyclodecyl moiety but lacks the benzyloxyphenyl group.
Uniqueness
N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide is unique due to its combination of the benzyloxyphenyl and tricyclodecyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H32N2O3 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N'-(1-adamantyl)-N-(4-phenylmethoxyphenyl)butanediamide |
InChI |
InChI=1S/C27H32N2O3/c30-25(28-23-6-8-24(9-7-23)32-18-19-4-2-1-3-5-19)10-11-26(31)29-27-15-20-12-21(16-27)14-22(13-20)17-27/h1-9,20-22H,10-18H2,(H,28,30)(H,29,31) |
InChI Key |
AKJGNQIAYVBXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)
![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)

![N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride](/img/structure/B12449152.png)
![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)
![5-[(4-Bromophenyl)amino]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12449168.png)
![N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12449170.png)
![4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol](/img/structure/B12449177.png)
![(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449185.png)
![4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine](/img/structure/B12449186.png)
![1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one](/img/structure/B12449192.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B12449202.png)
